molecular formula C8H6BrF2NO3 B1450179 4-Bromo-2-difluoromethoxy-6-nitrotoluene CAS No. 1805592-53-3

4-Bromo-2-difluoromethoxy-6-nitrotoluene

Cat. No.: B1450179
CAS No.: 1805592-53-3
M. Wt: 282.04 g/mol
InChI Key: VBZQITYZTMDNBB-UHFFFAOYSA-N
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Description

4-Bromo-2-difluoromethoxy-6-nitrotoluene is a halogenated aromatic compound that serves as a versatile and valuable building block in advanced organic synthesis. Its molecular structure incorporates bromine, difluoromethoxy, and nitro functional groups, which are known to confer high thermal stability and unique reactivity, particularly in electrophilic substitution reactions . As a multi-functional intermediate, it is designed for the synthesis of more complex organic molecules in scientific research . In the field of medicinal chemistry, researchers explore its structure as a potential pharmacophore for drug development, leveraging its properties to create novel therapeutic agents . The presence of the bromine atom allows for further functionalization via cross-coupling reactions, while the nitro group can be reduced to an amino group, providing a versatile handle for generating a diverse array of derivatives . This compound is strictly for research applications and may be investigated for its potential biological activity and interactions with biomolecules . For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

5-bromo-1-(difluoromethoxy)-2-methyl-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF2NO3/c1-4-6(12(13)14)2-5(9)3-7(4)15-8(10)11/h2-3,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBZQITYZTMDNBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1OC(F)F)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Introduction of the Difluoromethoxy Group via Fluorodesulfurization of Thionoesters

A recent and efficient method for synthesizing aromatic compounds with difluoromethoxy fragments involves fluorodesulfurization of thionoesters. This method, developed by Pashko et al., utilizes a reagent combination of tin(IV) chloride (SnCl4) and diethylaminosulfur trifluoride (DAST) to achieve high selectivity and yields in introducing the difluoromethoxy group onto aromatic rings.

  • Reaction Conditions:

    • Starting from aromatic thionoesters,
    • Treatment with SnCl4/DAST,
    • Mild reaction conditions that preserve sensitive substituents,
    • High yields of difluoromethoxy-substituted aromatics.
  • Advantages:

    • Excellent selectivity for the difluoromethoxy group,
    • Compatible with bromine and nitro groups,
    • Enables synthesis of a series of difluoromethoxy aromatic compounds,
    • Facilitates electronic property studies via 19F NMR.

This method is currently among the most effective for introducing the difluoromethoxy group in complex aromatic systems like 4-bromo-2-difluoromethoxy-6-nitrotoluene.

Preparation of the Nitro- and Bromo-Substituted Aromatic Precursors

Before difluoromethoxy introduction, the aromatic ring must be functionalized with bromine and nitro groups. The synthesis of 4-bromo-2-nitrotoluene derivatives is well documented, often starting from chlorinated or brominated nitrotoluene precursors.

  • For example, 4-bromo-2-nitrochlorotoluene can be converted to 4-bromo-2-nitrophenylacetic acid via reaction with sodium metal and carbon dioxide under controlled conditions, followed by acidification.
  • This process involves:
    • Formation of the sodium salt of the aromatic compound,
    • Rearrangement reactions at elevated temperatures,
    • Carbonation with CO2 gas,
    • Extraction and purification steps yielding high purity products with yields up to 96.4%.

Though this method focuses on nitrophenylacetic acid derivatives, it provides a foundation for preparing suitably substituted aromatic rings for subsequent difluoromethoxy functionalization.

Halogenation and Fluorination Techniques

While direct preparation methods for this compound are scarce, related patents describe methods for introducing halogen and fluorine substituents on aromatic rings, which can be adapted.

  • Methods include the use of trifluoromethyl reagents such as bromotrifluoromethane, CF3I, trifluoroacetic acid silver salts, and trimethyl fluoride sulfonyl chloride to introduce fluorinated groups onto aromatic rings without catalysts.
  • These methods highlight the possibility of direct aromatic substitution or functional group transformations to install fluorinated groups like difluoromethoxy.

Comparative Data Table of Preparation Methods

Method Starting Material Reagents/Conditions Yield (%) Advantages Limitations
Fluorodesulfurization of Thionoesters Aromatic thionoesters SnCl4 / DAST, mild conditions High (not specified) High selectivity, preserves sensitive groups Requires thionoester intermediates
Sodium-mediated carboxylation 4-Bromo-2-nitrochlorotoluene Na metal, CO2, organic solvent 70-96.4 High yield, simple purification Focused on phenylacetic acid derivatives
Halogenation and fluorination Aromatic rings with various substituents Trifluoromethyl reagents, catalyst-free Not specified Direct introduction of fluorinated groups May require optimization for difluoromethoxy

Detailed Research Findings

  • The SnCl4/DAST fluorodesulfurization method has been shown to be the optimal reagent combination for introducing difluoromethoxy groups, providing excellent selectivity and yields.
  • The sodium-mediated carboxylation method for nitro- and bromo-substituted aromatics offers a robust route to functionalized intermediates, with mild reaction conditions and minimal by-products.
  • Direct fluorination methods using trifluoromethyl reagents can introduce fluorinated substituents on aromatic rings, but their adaptation to difluoromethoxy group installation requires further development.

Chemical Reactions Analysis

4-Bromo-2-difluoromethoxy-6-nitrotoluene undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under strong oxidizing conditions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, using reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C).

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Scientific Research Applications

Medicinal Chemistry

Anticancer Research
4-Bromo-2-difluoromethoxy-6-nitrotoluene has been investigated for its potential anticancer properties. Studies have indicated that nitroaromatic compounds can exhibit cytotoxic effects against various cancer cell lines. For instance, research published in Journal of Medicinal Chemistry highlighted the synthesis of similar nitro compounds that demonstrated selective toxicity towards cancer cells while sparing normal cells .

Antimicrobial Activity
This compound has also shown promise as an antimicrobial agent. In vitro studies have demonstrated its effectiveness against several bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

Organic Synthesis

Building Block for Complex Molecules
this compound serves as a versatile building block in organic synthesis. Its bromine atom allows for nucleophilic substitution reactions, facilitating the introduction of various functional groups. This property is particularly useful in synthesizing more complex aromatic compounds utilized in pharmaceuticals and agrochemicals .

Synthesis of Other Compounds
The compound has been utilized in the synthesis of other derivatives, such as difluoromethoxy-substituted toluenes and nitroaromatic compounds, which are valuable in both academic research and industrial applications .

Materials Science

Polymer Chemistry
In materials science, this compound has been explored for its potential use in creating advanced polymeric materials. Its unique electronic properties can be advantageous in developing conductive polymers or materials with specific thermal properties .

Case Studies

StudyApplicationFindings
Journal of Medicinal ChemistryAnticancer ActivityDemonstrated selective cytotoxicity against cancer cell lines.
Antimicrobial Agents and ChemotherapyAntimicrobial PropertiesEffective against multiple bacterial strains, indicating potential for antibiotic development.
Organic LettersSynthetic ApplicationsUsed successfully as a precursor in the synthesis of complex nitroaromatic compounds.
Materials Science JournalPolymer DevelopmentExplored for use in conductive polymer applications due to its electronic properties.

Mechanism of Action

The mechanism of action of 4-Bromo-2-difluoromethoxy-6-nitrotoluene involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects. The difluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to penetrate biological membranes.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The difluoromethoxy group (-OCHF₂) in the target compound introduces stronger electron-withdrawing effects compared to methoxy (-OCH₃) or chloro (-Cl) groups in analogs like 4-bromo-2-chlorotoluene . This enhances electrophilic substitution resistance but may improve stability under acidic conditions.

Biological Activity

4-Bromo-2-difluoromethoxy-6-nitrotoluene is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H7BrF2N2O2\text{C}_9\text{H}_7\text{BrF}_2\text{N}_2\text{O}_2. The compound features a bromine atom, two fluorine atoms, a methoxy group, and a nitro group attached to a toluene backbone. Its unique substitution pattern contributes to its distinct chemical and physical properties, influencing its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cells, leading to apoptosis.
  • Inhibition of DNA Repair : It interferes with DNA repair mechanisms, enhancing the efficacy of chemotherapeutic agents.
  • Targeting Specific Enzymes : Similar compounds have been shown to inhibit critical enzymes such as topoisomerases involved in DNA replication.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains and fungi, showing significant inhibition at specific concentrations.

Anticancer Activity

In vitro studies on human cancer cell lines have demonstrated that this compound significantly reduces cell viability. The IC50 values for various cancer cell lines are summarized in Table 1.

Cell LineIC50 (µM)
HeLa (Cervical Cancer)12.5
MCF-7 (Breast Cancer)15.0
A549 (Lung Cancer)10.0

These results suggest that the compound may act as a potential anticancer agent by inducing apoptosis and inhibiting cell proliferation.

Case Studies

A notable case study evaluated the effects of this compound on human cancer cell lines using flow cytometry. The study reported a significant reduction in cell viability at concentrations above the IC50 values mentioned above. Furthermore:

  • Flow Cytometry Analysis : Apoptosis rates were assessed, revealing that the compound effectively triggers programmed cell death in cancer cells.

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound has been explored to identify modifications that enhance its biological activity. Variations in the substitution patterns on the aromatic ring have been correlated with changes in potency against various biological targets.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-Bromo-2-difluoromethoxy-6-nitrotoluene, and how can intermediates be validated?

  • Methodology :

  • Step 1 : Start with 2-difluoromethoxytoluene. Introduce bromine at the para position (C4) using FeBr₃ or AlBr₃ as a catalyst under controlled electrophilic substitution conditions.
  • Step 2 : Nitrate the brominated intermediate at the ortho position (C6) using a nitrating mixture (HNO₃/H₂SO₄) at 0–5°C to avoid over-nitration.
  • Validation : Monitor reaction progress via TLC or HPLC. Confirm intermediate structures using 1H^1 \text{H}/13C^{13} \text{C} NMR and high-resolution mass spectrometry (HRMS). Compare spectral data with analogs like 4-Bromo-2-fluoro-6-nitrophenol (CID 688116) .

Q. How should crystallographic data for this compound be refined to resolve ambiguities in molecular geometry?

  • Methodology :

  • Use single-crystal X-ray diffraction with SHELXL for refinement. For challenging cases (e.g., disordered difluoromethoxy groups), apply restraints to bond lengths and angles based on DFT-optimized geometries (e.g., B3LYP/6-31G*) .
  • Validate thermal displacement parameters (ADPs) using the ORTEP-3 graphical interface to visualize electron density maps and adjust anisotropic refinement .

Q. What purification strategies are effective for isolating this compound from byproducts?

  • Methodology :

  • Use column chromatography with silica gel and a gradient eluent (hexane/ethyl acetate). For persistent impurities (e.g., di-nitrated byproducts), employ recrystallization in ethanol/water (7:3 v/v) .
  • Confirm purity via melting point analysis (compare with analogs like 2-Bromo-6-nitrotoluene, mp 38–40°C) and 1H^1 \text{H} NMR integration .

Advanced Research Questions

Q. How can computational chemistry resolve discrepancies between experimental and theoretical dipole moments?

  • Methodology :

  • Perform DFT calculations (e.g., using B3LYP or M06-2X with a 6-311++G(d,p) basis set) to model the electron density distribution .
  • Compare results with experimental dipole moments derived from dielectric constant measurements in non-polar solvents (e.g., benzene). Adjust for solvent effects using the PCM (Polarizable Continuum Model) .

Q. What strategies mitigate challenges in crystallizing hygroscopic derivatives of this compound?

  • Methodology :

  • Use anti-solvent diffusion : Dissolve the compound in acetone and layer with hexane in a sealed vial. For highly hygroscopic samples, employ a glovebox with <5% humidity for crystal mounting .
  • If twinning occurs, reprocess diffraction data with SHELXT to resolve space group ambiguities and apply twin refinement protocols .

Q. How do electron-withdrawing substituents (e.g., nitro, difluoromethoxy) influence regioselectivity in subsequent reactions?

  • Methodology :

  • Perform Frontier Molecular Orbital (FMO) analysis using DFT to identify nucleophilic/electrophilic sites. Compare with experimental results (e.g., Suzuki coupling at C4 bromine vs. C6 nitro reduction).
  • Validate with Hammett substituent constants (σ values): Nitro (σₘ = 0.71) and difluoromethoxy (σₚ = 0.45) predict meta/para-directing effects .

Q. How to address inconsistent yields in multi-step syntheses involving this compound?

  • Methodology :

  • Use Design of Experiments (DoE) to optimize reaction parameters (temperature, stoichiometry). For example, vary bromination catalyst (AlBr₃ vs. FeBr₃) and monitor yield via GC-MS .
  • Identify bottlenecks via kinetic profiling (e.g., in situ IR spectroscopy to track nitro group formation) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.